N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide
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Overview
Description
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl-1,2,4-thiadiazole-5-thiol. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The thiadiazole ring is known to interact with various biological targets, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
1,3,4-Thiadiazole Derivatives: Various derivatives with antimicrobial and anticancer properties.
Uniqueness
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-13-26-17-11-7-15(8-12-17)19(24)22-20-21-18(23-27-20)14-5-9-16(10-6-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,22,23,24) |
InChI Key |
CSHXGTJQBDTDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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